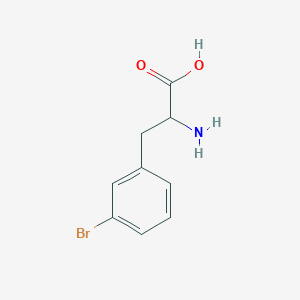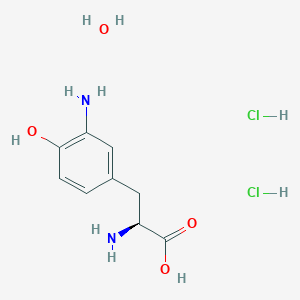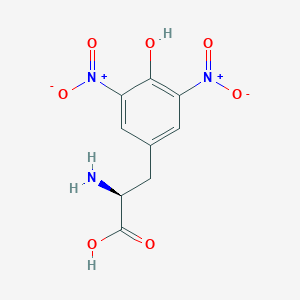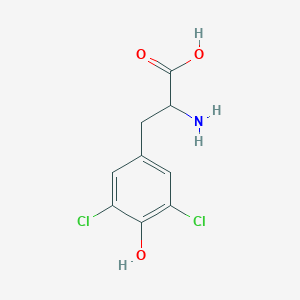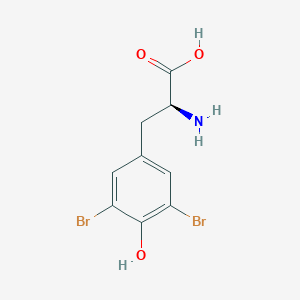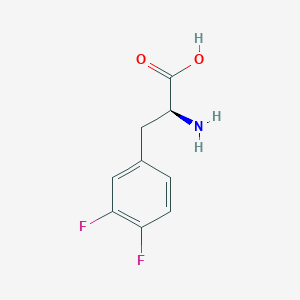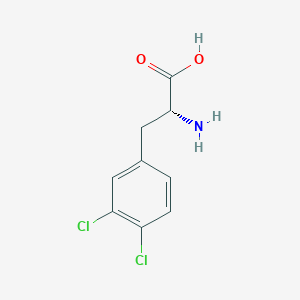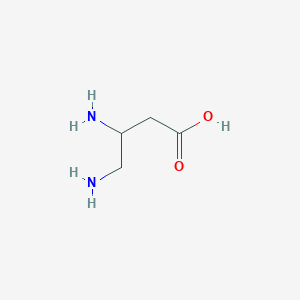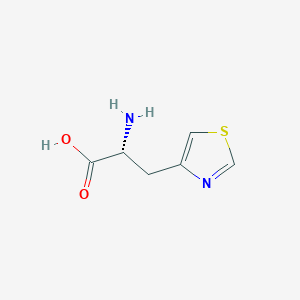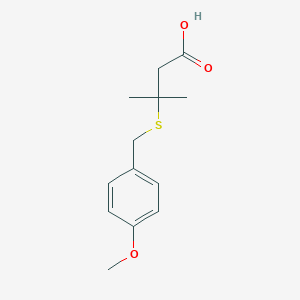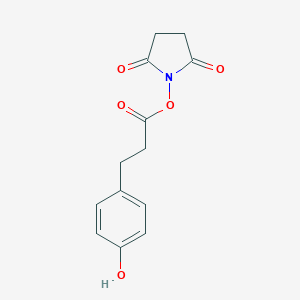
3-(4-羟基苯基)丙酸甲酯
描述
Methyl 3-(4-hydroxyphenyl)propionate is a phenolic compound known for its role as a nitrification inhibitor and plant growth regulator. It is a methyl ester derived from the formal condensation of the carboxy group of phloretic acid with methanol . This compound has garnered attention due to its biological activities, particularly in modulating root system architecture and secondary metabolite accumulation in plants .
科学研究应用
Methyl 3-(4-hydroxyphenyl)propionate has diverse applications in scientific research:
作用机制
Target of Action
Methyl 3-(4-hydroxyphenyl)propionate (MHPP) is a root exudate that primarily targets the root system architecture (RSA) of plants . It also targets the auxin/indole-3-acetic acid family of transcriptional repressors . MHPP is reported to be responsible for biological nitrification inhibition in sorghum .
Mode of Action
MHPP modulates RSA by inhibiting primary root elongation and promoting lateral root formation . It achieves this by elevating the levels of auxin expression and signaling . MHPP induces an increase in auxin levels by up-regulating auxin biosynthesis, altering the expression of auxin carriers, and promoting the degradation of the auxin/indole-3-acetic acid family of transcriptional repressors .
Biochemical Pathways
MHPP modulates RSA remodeling via the NO/ROS-mediated auxin response pathway in Arabidopsis . It induces nitric oxide (NO) production, which promotes reactive oxygen species (ROS) accumulation in root tips . Suppressing the accumulation of NO or ROS alleviates the inhibitory effect of MHPP on primary root elongation .
Pharmacokinetics
It is known that mhpp is a root exudate, suggesting that it is released into the soil environment where it can interact with plant roots .
Result of Action
The action of MHPP results in the modulation of RSA, specifically inhibiting primary root elongation and promoting lateral root formation . This can lead to changes in plant growth, development, and stress tolerance . Additionally, MHPP significantly induces the accumulation of glucosinolates in roots .
Action Environment
MHPP functions as a nitrification inhibitor in soil, reducing nitrogen loss by suppressing soil nitrification . This suggests that the soil environment plays a crucial role in the action of MHPP. Environmental factors such as soil composition, pH, and microbial community could potentially influence the action, efficacy, and stability of MHPP .
生化分析
Biochemical Properties
Methyl 3-(4-hydroxyphenyl)propionate plays a crucial role in biochemical reactions, particularly in the inhibition of nitrification. It interacts with enzymes such as ammonia monooxygenase and hydroxylamine oxidoreductase, which are involved in the nitrification process. By inhibiting these enzymes, Methyl 3-(4-hydroxyphenyl)propionate reduces the conversion of ammonium to nitrate, thereby decreasing nitrogen loss through leaching and gaseous emissions . Additionally, it has been observed to modulate auxin signaling pathways, influencing root development by altering the expression of auxin carriers and promoting the degradation of auxin/indole-3-acetic acid transcriptional repressors .
Cellular Effects
Methyl 3-(4-hydroxyphenyl)propionate affects various types of cells and cellular processes. In plant cells, it influences root architecture by inhibiting primary root elongation and promoting lateral root formation. This modulation is achieved through the elevation of auxin levels and the alteration of auxin signaling pathways . Furthermore, Methyl 3-(4-hydroxyphenyl)propionate has been shown to induce the accumulation of reactive oxygen species (ROS) and nitric oxide (NO) in root tips, affecting cell division and elongation .
Molecular Mechanism
The molecular mechanism of Methyl 3-(4-hydroxyphenyl)propionate involves its interaction with key biomolecules and enzymes. It binds to ammonia monooxygenase and hydroxylamine oxidoreductase, inhibiting their activity and thus reducing nitrification . Additionally, it upregulates auxin biosynthesis and alters the expression of auxin carriers, leading to increased auxin levels and enhanced auxin signaling . This results in the modulation of root system architecture and the inhibition of primary root elongation .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Methyl 3-(4-hydroxyphenyl)propionate have been observed to change over time. The compound is relatively stable, but its inhibitory effects on nitrification and root development can vary depending on the duration of exposure. Long-term studies have shown that Methyl 3-(4-hydroxyphenyl)propionate can lead to sustained inhibition of nitrification and persistent changes in root architecture .
Dosage Effects in Animal Models
While most studies on Methyl 3-(4-hydroxyphenyl)propionate have focused on plant systems, its effects in animal models have also been investigated. Different dosages of the compound have been shown to produce varying effects. At low doses, Methyl 3-(4-hydroxyphenyl)propionate exhibits minimal toxicity, but at higher doses, it can cause adverse effects such as reduced growth and development . Threshold effects have been observed, indicating that the compound’s impact is dose-dependent.
Metabolic Pathways
Methyl 3-(4-hydroxyphenyl)propionate is involved in several metabolic pathways, particularly those related to nitrogen metabolism. It interacts with enzymes such as ammonia monooxygenase and hydroxylamine oxidoreductase, inhibiting their activity and reducing nitrification . This inhibition affects the overall nitrogen cycle, leading to decreased nitrogen loss and improved nitrogen use efficiency in plants .
Transport and Distribution
Within cells and tissues, Methyl 3-(4-hydroxyphenyl)propionate is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cell membranes and its accumulation in specific tissues . The compound’s localization and distribution are influenced by factors such as pH, temperature, and the presence of other biomolecules .
Subcellular Localization
Methyl 3-(4-hydroxyphenyl)propionate exhibits specific subcellular localization patterns that affect its activity and function. It is primarily localized in the root tips, where it modulates root development by influencing auxin signaling and ROS accumulation . The compound’s targeting signals and post-translational modifications play a crucial role in directing it to specific compartments or organelles within the cell .
准备方法
Synthetic Routes and Reaction Conditions: Methyl 3-(4-hydroxyphenyl)propionate can be synthesized through various methods. One common approach involves the esterification of 3-(4-hydroxyphenyl)propanoic acid with methanol in the presence of a catalyst such as sulfuric acid . Another method includes the reaction of 3-(4-hydroxyphenyl)propanoic acid with dimethyl sulfate in the presence of a base like potassium carbonate .
Industrial Production Methods: In industrial settings, the production of methyl 3-(4-hydroxyphenyl)propionate often involves the use of continuous flow reactors to optimize reaction conditions and improve yield. The process typically includes the esterification of 3-(4-hydroxyphenyl)propanoic acid with methanol under controlled temperature and pressure conditions .
化学反应分析
Types of Reactions: Methyl 3-(4-hydroxyphenyl)propionate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding quinones or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: The hydroxyl group can participate in substitution reactions, forming ethers or esters.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents like alkyl halides and acid chlorides are used for substitution reactions.
Major Products:
Oxidation: Quinones, carboxylic acids.
Reduction: Alcohols.
Substitution: Ethers, esters.
相似化合物的比较
Methyl 3-(4-hydroxyphenyl)propionate is unique due to its dual role as a nitrification inhibitor and plant growth regulator. Similar compounds include:
Methyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate: An antioxidant used in the production of other antioxidants.
Methyl 4-hydroxybenzoate:
Methyl 3-(4-hydroxyphenyl)propanoate: Another ester with similar structural properties but different biological activities.
These compounds share structural similarities but differ in their specific applications and biological activities, highlighting the unique properties of methyl 3-(4-hydroxyphenyl)propionate.
属性
IUPAC Name |
methyl 3-(4-hydroxyphenyl)propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O3/c1-13-10(12)7-4-8-2-5-9(11)6-3-8/h2-3,5-6,11H,4,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRAMJHXWXCMGJM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCC1=CC=C(C=C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90204550 | |
| Record name | Benzenepropanoic acid, 4-hydroxy-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90204550 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5597-50-2 | |
| Record name | Benzenepropanoic acid, 4-hydroxy-, methyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005597502 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzenepropanoic acid, 4-hydroxy-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90204550 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl 3-(4-hydroxyphenyl)propionate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-Hydroxybenzenepropanoic acid methyl ester | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WAT13AU7XB | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



